molecular formula C5H10OS B1581131 3-(Methylthio)-2-butanone CAS No. 53475-15-3

3-(Methylthio)-2-butanone

Cat. No. B1581131
CAS RN: 53475-15-3
M. Wt: 118.2 g/mol
InChI Key: HFVLNCDRAMUMCC-UHFFFAOYSA-N
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Description

3-(Methylthio)-2-butanone is a type of organic compound . It is also known as Methionol . It has a linear formula of CH3S(CH2)3OH .


Synthesis Analysis

The synthesis of 3-(Methylthio)-2-butanone or similar compounds is a complex process. For instance, the synthesis of ethyl 2-benzoyl-3,3-bis(methylthio)acrylate involves single-crystal X-ray analysis .


Physical And Chemical Properties Analysis

3-(Methylthio)-2-butanone is a liquid at room temperature with a density of 1.03 g/mL at 25°C . Its refractive index is 1.49 (lit.) .

Scientific Research Applications

Biofuel and Biocommodity Chemical Production

3-(Methylthio)-2-butanone, also known as butanone or methyl ethyl ketone (MEK), is a chemical with potential applications in biofuels and biocommodity chemicals. Research by Ghiaci, Norbeck, and Larsson (2014) demonstrated the production of 2-butanol, a biofuel, through a TEV-protease based expression system in Saccharomyces cerevisiae. This system successfully converted meso-2,3-butanediol to butanone and subsequently to 2-butanol (Ghiaci, Norbeck, & Larsson, 2014). Chen et al. (2015) also explored the bio-production of 2-butanone from glucose using genetically engineered Klebsiella pneumoniae, further underlining its potential in renewable chemical production (Chen et al., 2015).

Oxidation Studies

The oxidation properties of 3-methyl-2-butanone have been studied due to their implications in understanding chemical processes. Trivedi, Khan, and Dwivedi (2018) investigated its reactions with various oxidizing agents, highlighting its significance in chemical reactions (Trivedi, Khan, & Dwivedi, 2018).

Application in Engine Fuels

Research on 2-butanone as a potential biofuel for spark-ignition engines is significant. Hoppe et al. (2016) evaluated 2-butanone and 2-methylfuran as biofuels, revealing their beneficial properties in terms of autoignition tendency and combustion stability, compared to conventional gasoline and ethanol (Hoppe et al., 2016).

Green Chemical Production

The dehydration of bio-based 2,3-butanediol to butanone presents a green alternative for butanone production. Zhang, Yu, Ji, and Huang (2012) studied the effect of boric acid modified HZSM-5 zeolites on this process, demonstrating an efficient and environmentally friendly method for producing butanone (Zhang, Yu, Ji, & Huang, 2012).

Electro-optic Applications

The synthesis of α-hydroxy methyl ketones, important precursors to electro-optic acceptors, involves 3-methyl-2-butanone. He, Leslie, and Sinicropi (2002) established a high-yield route for synthesizing these intermediates, highlighting the role of 3-methyl-2-butanone in the development of nonlinear optical chromophores (He, Leslie, & Sinicropi, 2002).

Safety And Hazards

3-(Methylthio)-2-butanone is classified as a flammable liquid (Category 3), and it’s toxic if inhaled . It’s also suspected of causing genetic defects and cancer, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The future directions for the study of 3-(Methylthio)-2-butanone and similar compounds could involve further exploration of their biosynthesis, particularly in non-model systems . Additionally, the inhibitory effects of similar compounds on Listeria monocytogenes suggest potential antibacterial applications .

properties

IUPAC Name

3-methylsulfanylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-4(6)5(2)7-3/h5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVLNCDRAMUMCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866343
Record name 3-(Methylthio)-2-butanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid; Pungent odour
Record name 3-(Methylthio)-2-butanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1675/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

147.00 to 178.00 °C. @ 760.00 mm Hg
Record name 3-(Methylthio)-2-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041558
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Sparingly soluble, Soluble (in ethanol)
Record name 3-(Methylthio)-2-butanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1675/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.975-0.979
Record name 3-(Methylthio)-2-butanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1675/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-(Methylthio)-2-butanone

CAS RN

53475-15-3, 99315-41-0
Record name 3-(Methylthio)-2-butanone
Source CAS Common Chemistry
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Record name 3-(Methylthio)-2-butanone
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Record name 3-(Methylthio)-2-butanone
Source EPA DSSTox
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Record name DL-3-(methylthio)butanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.234
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Record name 3-(METHYLTHIO)-2-BUTANONE
Source FDA Global Substance Registration System (GSRS)
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Record name 3-(Methylthio)-2-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041558
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
TA Magee, LE Limpel - Journal of Agricultural and Food …, 1977 - ACS Publications
… The high activity of the 1-methylthio compound 5 compared with the essential inactivity of the 3-methylthio-2-butanone derivative 36 is difficult to explain. The insecticidal properties of …
Number of citations: 18 pubs.acs.org
HD Choi, PJ Seo, BW Son - Journal of the Korean Chemical …, 2001 - koreascience.kr
… 3-Chloro-3-methylthio-2-butanone (1) was prepared from 3-methylthio-2-butanone by chlorination with Nchlorosuccinimide in carbon tetrachloride at low temper ature according to the …
Number of citations: 2 koreascience.kr
PJ Seo, HD Choe, BH Son - Journal of the Korean Chemical …, 2002 - koreascience.kr
… to the synthesis of 2-methyl-3-phenylbenzofurans (4), in which a-chloro-a-(methylthio) ph enylacetone (3) is employed as an electrophile in place of 3-chloro-3-methylthio-2-butanone. …
Number of citations: 2 koreascience.kr
K Niemelä - 11th International symposium on wood and pulping …, 2001 - researchgate.net
… propylenesulfide, ethyl methyl sulfide, methyl propyl sulfide, methyl propenyl sulfide (3 isomers), methyl butenyl sulfide (2 isomers), ethyl methyl disulfide, 3-methylthio-2-butanone, and …
Number of citations: 6 www.researchgate.net
JA Galbraith, KA Menzel, EMA Ratilla… - Inorganic …, 1987 - ACS Publications
Introduction Inversion of the pyramidal configuration at coordinated chalcogen atoms (S, Se, and Te) has been observed in various metal complexes. 1 Virtually all of these studies are …
Number of citations: 55 pubs.acs.org
L Feng, H Cui, P Chen, K Hayat… - Journal of Agricultural …, 2022 - ACS Publications
An Amadori rearrangement product (ARP) derived from ribose (Rib) and glutathione (GSH) was prepared and identified as N-(1-deoxy-d-ribulos-1-yl)-glutathione by ultraperformance …
Number of citations: 6 pubs.acs.org
PG Gassman, TJ Van Bergen, DP Gilbert… - Journal of the …, 1974 - ACS Publications
A new, general method has been developed for the synthesis of indole and its derivatives from anilines and ß-keto sulfides,-formyl sulfides, or their derivatives. The method involves …
Number of citations: 216 pubs.acs.org
C Varming, TK Beck, MA Petersen… - International journal of …, 2011 - Wiley Online Library
Changes in the composition of volatile compounds during processing of cheese powders, made from Emmental and Danbo cheese were analysed by dynamic headspace gas …
Number of citations: 30 onlinelibrary.wiley.com
M Zou, H Tang, X Chen, L Guo, J Lin - Available at SSRN 4173350, 2022 - papers.ssrn.com
… soy sauce, including 1-propanethiol (cabbage, onion), pcetyl valeryl (sweet), 3-methylthio-2-butanone (fruity, … It is speculated that 1-propanethiol, pcetyl valeryl, 3-methylthio-2-butanone …
Number of citations: 1 papers.ssrn.com
Y Xu, Q Chen, S Lei, P Wu, G Fan… - Journal of the Science …, 2011 - Wiley Online Library
BACKGROUND: The presence of lipid oxidation products in the Maillard reaction pathway is of particular interest today. The objective of this study was to investigate the effect of lard …
Number of citations: 43 onlinelibrary.wiley.com

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